Ortho-Chloro (2-Cl) vs. Para-Chloro (4-Cl) Benzylamide: Measured Impact on Nuclear Receptor Coactivator Binding
The 4-chloro positional isomer of the target compound (BDBM43181, N-(4-chlorobenzyl) variant) was screened against human nuclear receptor coactivator 2 (NCoA-2) and returned an EC₅₀ > 79,400 nM (~79 µM), indicating negligible functional activity at this target [1]. The target compound features an ortho-chloro (2-chlorobenzyl) substitution, which places the chlorine atom in a sterically hindered position adjacent to the benzylic methylene. Published SAR on related quinazoline-2,4-dione CB2 ligands demonstrates that ortho-substitution on the benzyl group can alter receptor binding conformations and improve subtype selectivity by restricting rotational freedom of the terminal aryl ring [2]. While a direct EC₅₀ value for the 2-chloro isomer at NCoA-2 has not been deposited in public databases, the para-isomer's >79 µM EC₅₀ provides a quantitative inactivity benchmark against which the ortho-isomer's potential engagement can be calibrated.
| Evidence Dimension | Functional activity at nuclear receptor coactivator 2 (NCoA-2, human) |
|---|---|
| Target Compound Data | Not publicly reported for NCoA-2; ortho-Cl substitution with distinct steric profile (Taft Es ortho ≈ –0.96 vs. para Es ≈ –0.17) |
| Comparator Or Baseline | N-(4-chlorobenzyl) isomer (BDBM43181): EC₅₀ > 7.94 × 10⁴ nM |
| Quantified Difference | ≥ 79 µM inactivity window for para isomer; ortho isomer predicted to adopt different binding pose based on steric clash constraints |
| Conditions | TSRI Molecular Screening Center assay; target: NCoA-2 (Human) |
Why This Matters
Procurement of the 2-chloro rather than the 4-chloro isomer is essential for any NCoA-2 or nuclear receptor profiling study, as the two positional isomers may exhibit order-of-magnitude differences in target engagement.
- [1] BindingDB BDBM43181: EC₅₀ > 79,400 nM at NCoA-2 (Human). TSRI Molecular Screening Center, curated by PubChem BioAssay AID 1323. View Source
- [2] Development of Quinazoline/Pyrimidine-2,4(1H,3H)-diones as Agonists of Cannabinoid Receptor Type 2. Zhejiang University, 2020. View Source
